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Compound of Interest

Compound Name: 6-Aminocinnolin-4-ol

CAS No.: 854897-28-2

Cat. No.: B2509135

Get Quote

Executive Summary
The structural elucidation of nitrogen-containing heterocycles is a critical step in medicinal

chemistry, particularly for scaffolds like 6-aminocinnolin-4-ol, which serves as a precursor for

bio-active kinase inhibitors. This guide provides an in-depth technical analysis of the mass

spectrometry (MS) fragmentation behavior of 6-aminocinnolin-4-ol. Unlike rigid templates, this

document focuses on the mechanistic causality of fragmentation—specifically distinguishing

the diagnostic loss of molecular nitrogen (

) characteristic of cinnolines from the isobaric or isomeric interferences seen in quinolines and
quinazolines.

Structural Context & Ionization Physics
Before interpreting the mass spectrum, one must establish the gas-phase structural reality of

the analyte.
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Tautomeric Equilibrium: While chemically named "cinnolin-4-ol," in the gas phase (ESI

source), the compound predominantly exists as the 6-amino-cinnolin-4(1H)-one tautomer.

This keto-form dictates the initial fragmentation logic, specifically the susceptibility to carbon

monoxide (CO) loss.

Protonation Site: Under Electrospray Ionization (ESI) in positive mode (

), protonation occurs preferentially at N1 or the exocyclic amine, rather than the oxygen.
Calculation of proton affinity suggests N1 protonation destabilizes the

bond, triggering the characteristic diaza-cleavage described below.

Physicochemical Profile:

Formula:

Monoisotopic Mass: 161.0589 Da

Precursor Ion

: 162.0662 Da

Fragmentation Pathways: The Mechanistic Core
The fragmentation of 6-aminocinnolin-4-ol is defined by three competing pathways. The

relative abundance of these ions depends on the collision energy (CE), but the presence of

Pathway A is the diagnostic fingerprint for the cinnoline core.

Pathway A: The Diagnostic Diaza-Extrusion (Loss of

)
Unlike quinolines or quinazolines, cinnolines possess a vicinal dinitrogen (

) bond. Upon collisional activation, the ring contracts via the extrusion of molecular nitrogen.

Transition:
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Mechanism: The protonated N1 facilitates the homolytic cleavage of the N1-N2 bond,

followed by the ejection of

(28 Da). The resulting ion is likely a radical cation or a rearranged amino-benzofuran-like
species.

Significance: This is the primary differentiator from quinoline isomers, which cannot lose

.

Pathway B: The Lactam Cleavage (Loss of CO)
Common to all cyclic amides (4-pyridinones, 4-quinolones), the carbonyl moiety is ejected as

carbon monoxide.

Transition:

Isobaric Interference: Note that

(28.0061 Da) and

(27.9949 Da) are nominally identical.

Low-Res MS: Appears as a single peak at

.

High-Res MS: The mass defect distinguishes the two. Cinnolines often show both losses,

whereas quinolines only show CO loss.

Pathway C: Exocyclic Modification (Loss of

or

)
The 6-amino substituent introduces a competing pathway, typically observed at lower collision

energies.

Loss of Ammonia:
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. This confirms the presence of the primary amine.

Loss of HCN: Common in heteroaromatics, but in cinnolines, this is usually secondary to

loss.[1]

Visualizing the Fragmentation Tree
The following diagram maps the specific fragmentation logic for 6-aminocinnolin-4-ol,
highlighting the branching pathways that confirm structural identity.

Precursor Ion [M+H]+
m/z 162.066

(6-aminocinnolin-4-one)

[M+H - N2]+
m/z 134.060

(Diagnostic for Cinnoline)

- N2 (28.006 Da)
Primary Pathway

[M+H - CO]+
m/z 134.071

(Cyclic Amide Characteristic)

- CO (27.995 Da)
Competing Pathway

[M+H - NH3]+
m/z 145.039

(Exocyclic Amine)

- NH3 (17.026 Da)
Minor Pathway

m/z 106/107
(Complex Rearrangement)

- CO / HCN - HCN

Click to download full resolution via product page

Figure 1: ESI-MS/MS fragmentation tree for 6-aminocinnolin-4-ol. Red path indicates the

diagnostic cinnoline cleavage.

Comparative Analysis: Cinnoline vs. Isomeric
Alternatives
In drug discovery, 6-aminocinnolin-4-ol is often synthesized alongside or compared to its

isomers. The table below outlines how to distinguish it from 6-aminoquinoline-4-ol and 6-

aminoquinazoline-4-ol using MS/MS data.
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Feature 6-Aminocinnolin-4-ol
6-Aminoquinoline-4-

ol

6-Aminoquinazoline-

4-ol

Core Structure 1,2-Diazanaphthalene 1-Azanaphthalene 1,3-Diazanaphthalene

Diagnostic Loss (28 Da) (27 Da) (27 Da) x 2

Primary Fragment
(

)

(

)

(

)

Secondary Fragment
(Sequential

)

(

)
(Retro-Diels-Alder)

Differentiation
Unique

extrusion.

No

loss possible.[2][3]

RDA cleavage of

pyrimidine ring.

Key Insight: If you observe a strong transition of

that is not CO (verified by high-res MS or lack of subsequent CO loss patterns), the scaffold is
definitively a cinnoline.

Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure data integrity, follow this standardized LC-MS/MS

workflow.

A. Sample Preparation[4][5][6]
Stock Solution: Dissolve 1 mg of 6-aminocinnolin-4-ol in 1 mL DMSO.

Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note:

Formic acid is crucial to ensure N1 protonation.

B. Instrument Parameters (ESI-Q-TOF or Triple Quad)
Ionization: ESI Positive Mode (
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).

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile

bond).

Collision Energy (CE): Ramp 10–40 eV.

Low CE (10-15 eV): Preserves

, observes

.

Mid CE (20-30 eV): Promotes diagnostic

loss (

).

High CE (>35 eV): Drives secondary fragmentation to

.

C. Data Validation Workflow
Use the following logic flow to validate your structural assignment.

Spectrum Acquired
[M+H]+ = 162

Check Loss of 28 Da
(m/z 134 observed?)

High-Res Check
28.006 (N2) vs 27.995 (CO)Yes

Confirmed:
Quinoline/Quinazoline

No (Only HCN loss)

Confirmed:
Cinnoline Core

Mass Defect = N2

Mass Defect = CO only

Click to download full resolution via product page

Figure 2: Decision logic for structural validation using MS fragmentation data.
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fragmentation-pattern-of-6-aminocinnolin-4-ol-a-comparative-diagnostic-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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